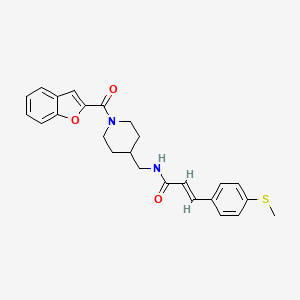
(E)-N-((1-(benzofuran-2-carbonyl)piperidin-4-yl)methyl)-3-(4-(methylthio)phenyl)acrylamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-N-((1-(benzofuran-2-carbonyl)piperidin-4-yl)methyl)-3-(4-(methylthio)phenyl)acrylamide is a useful research compound. Its molecular formula is C25H26N2O3S and its molecular weight is 434.55. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
(E)-N-((1-(benzofuran-2-carbonyl)piperidin-4-yl)methyl)-3-(4-(methylthio)phenyl)acrylamide is a synthetic compound with a complex structure that positions it as a potential candidate for various therapeutic applications, particularly in cancer and neurological disorders. This article delves into the biological activity of this compound, synthesizing findings from diverse research sources to provide a comprehensive overview.
Chemical Structure and Properties
The molecular formula of this compound is C25H26N2O3S, with a molecular weight of approximately 434.55 g/mol. The compound features:
- Benzofuran moiety : Contributes to its biological activity.
- Piperidine ring : Enhances interaction with biological targets.
- Acrylamide functional group : Involved in various biochemical reactions.
The unique structural arrangement allows for potential interactions with specific biological targets, which may enhance its therapeutic efficacy compared to simpler analogs.
The exact mechanisms of action for this compound are still under investigation. However, preliminary studies suggest that it may modulate enzyme activities or interact with specific receptors, leading to desired biological effects.
Potential Therapeutic Applications
Research indicates that this compound may exhibit:
- Anticancer properties : Similar compounds have shown effectiveness in inhibiting tumor growth and inducing apoptosis in cancer cells.
- Neuroprotective effects : The piperidine derivative structure suggests potential benefits in treating neurological disorders by protecting neuronal cells from damage.
Comparative Analysis with Similar Compounds
A comparative analysis highlights the unique features of this compound against structurally similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 2-Methyl-6-phenylnicotinic acid | Nicotinic acid derivative | Neuroprotective |
| 1-Benzofuran-2-carboxylic acid | Benzofuran scaffold | Anti-inflammatory |
| Piperidinyl derivatives | Piperidine ring | Anticancer |
This table illustrates how the combination of the benzofuran moiety, piperidine ring, and acrylamide functional group potentially enhances the binding affinity and biological activity of this compound compared to its analogs.
In Vitro Studies
In vitro studies have demonstrated that compounds with similar structures exhibit significant bioactivity against various cancer cell lines. For example, derivatives of benzofuran have shown promising results in inhibiting cell proliferation and inducing apoptosis in breast cancer cells.
Predictive Models
Utilizing predictive models like PASS (Prediction of Activity Spectra for Substances), researchers can estimate the expected biological activities based on structural similarities. These models suggest that this compound could possess multiple pharmacological activities, including anti-inflammatory and anticancer effects.
Propiedades
IUPAC Name |
(E)-N-[[1-(1-benzofuran-2-carbonyl)piperidin-4-yl]methyl]-3-(4-methylsulfanylphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N2O3S/c1-31-21-9-6-18(7-10-21)8-11-24(28)26-17-19-12-14-27(15-13-19)25(29)23-16-20-4-2-3-5-22(20)30-23/h2-11,16,19H,12-15,17H2,1H3,(H,26,28)/b11-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIHWAWBHEQSNGA-DHZHZOJOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)C=CC(=O)NCC2CCN(CC2)C(=O)C3=CC4=CC=CC=C4O3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CSC1=CC=C(C=C1)/C=C/C(=O)NCC2CCN(CC2)C(=O)C3=CC4=CC=CC=C4O3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













